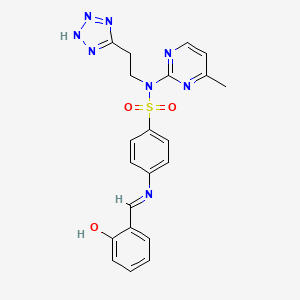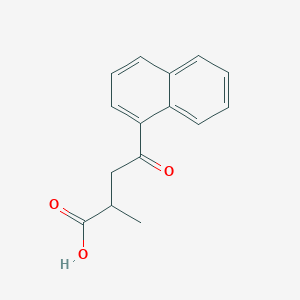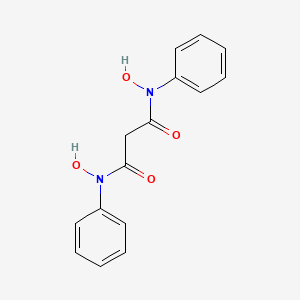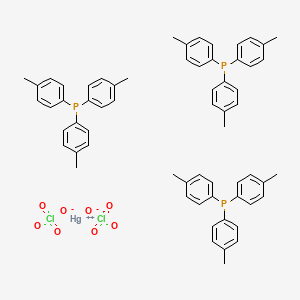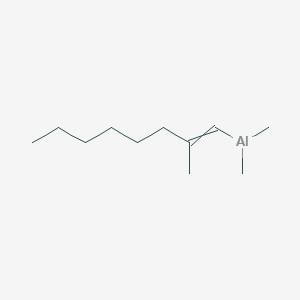
Dimethyl(2-methyloct-1-EN-1-YL)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-methyloct-1-en-1-yl)alumane is an organoaluminum compound characterized by the presence of aluminum bonded to a dimethyl group and a 2-methyloct-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-methyloct-1-en-1-yl)alumane typically involves the reaction of trimethylaluminum with an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2-methyloct-1-en-1-yl)alumane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the dimethyl or 2-methyloct-1-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-methyloct-1-en-1-yl)alumane has several scientific research applications, including:
Biology: The compound can be used in the study of aluminum’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications of organoaluminum compounds may involve this compound.
Industry: The compound is used in industrial processes, such as polymerization reactions and the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl(2-methyloct-1-en-1-yl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dimethyl(2-methyloct-1-en-1-yl)alumane include other organoaluminum compounds, such as:
- Trimethylaluminum
- Triethylaluminum
- Dimethylaluminum chloride
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the 2-methyloct-1-en-1-yl group differentiates it from other organoaluminum compounds, providing unique opportunities for its use in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
77958-37-3 |
|---|---|
Molekularformel |
C11H23Al |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
dimethyl(2-methyloct-1-enyl)alumane |
InChI |
InChI=1S/C9H17.2CH3.Al/c1-4-5-6-7-8-9(2)3;;;/h2H,4-8H2,1,3H3;2*1H3; |
InChI-Schlüssel |
WEAKMLCKYXQCCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C[Al](C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


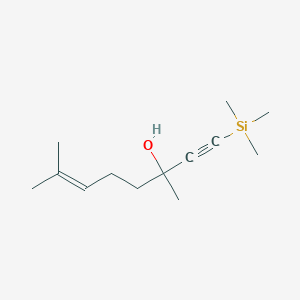

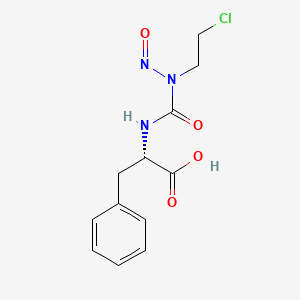

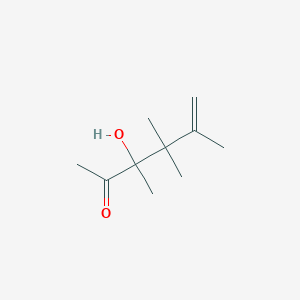
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)

